molecular formula C11H14N2O5 B14202212 6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol CAS No. 917892-73-0

6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol

Cat. No.: B14202212
CAS No.: 917892-73-0
M. Wt: 254.24 g/mol
InChI Key: ZQIWERRDSCHEPE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong nucleophiles and suitable solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino-tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.

Properties

CAS No.

917892-73-0

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol

InChI

InChI=1S/C11H14N2O5/c1-17-7-5-6-3-4-12-11(14)8(6)9(13(15)16)10(7)18-2/h5,11-12,14H,3-4H2,1-2H3

InChI Key

ZQIWERRDSCHEPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(NCCC2=C1)O)[N+](=O)[O-])OC

Origin of Product

United States

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